molecular formula C27H29N3O3 B2740265 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione CAS No. 887225-52-7

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione

Cat. No.: B2740265
CAS No.: 887225-52-7
M. Wt: 443.547
InChI Key: HHJOLNLVFQDQCO-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1H-indol-3-yl core substituted with a 2-(azepan-1-yl)-2-oxoethyl group at the N1 position. The ethane-1,2-dione bridge connects the indole moiety to a 3,4-dihydroisoquinolin-2(1H)-yl group, forming a hybrid heterocyclic system.

Properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c31-25(28-14-7-1-2-8-15-28)19-30-18-23(22-11-5-6-12-24(22)30)26(32)27(33)29-16-13-20-9-3-4-10-21(20)17-29/h3-6,9-12,18H,1-2,7-8,13-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJOLNLVFQDQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione is a complex organic molecule with potential biological activities. Its structure incorporates an indole core and various functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O3C_{25}H_{28}N_{4}O_{3} with a molecular weight of approximately 432.52 g/mol. The structure includes an azepane ring and an indole moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
  • Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound display a range of biological activities:

Antimicrobial Activity

Studies have shown that indole derivatives possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some indole derivatives have demonstrated MIC values less than 12.5 µg/ml against various bacterial strains .

Anticancer Properties

Indole-based compounds have been extensively studied for their anticancer potential:

  • Cell Proliferation Inhibition : Research indicates that certain indole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis .

Neuroprotective Effects

Indoles are also being explored for their neuroprotective effects:

  • Cognitive Function Improvement : Some studies suggest that these compounds may enhance cognitive function and protect against neurodegeneration .

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Choppara et al. (2015)Indole DerivativeAntimicrobialShowed significant inhibition against E. coli and K. pneumoniae with MIC < 12.5 µg/ml .
Gali et al. (2015)Thiazolyl CoumarinsAntimicrobialHigher potency compared to standard antibiotics like ciprofloxacin .
Khan et al. (2016)Novel Indole DerivativesAntimalarialExhibited potent activity against P. falciparum with MIC values significantly lower than those of conventional treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of azepane, dihydroisoquinoline, and ethanedione motifs. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Relevance
1-(1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione Azepane, dihydroisoquinoline, ethanedione bridge ~483.5 (calculated) Hypothesized CNS activity
1-(2-Phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione (CAS 4747-41-5) Phenyl, pyrrolidine (5-membered ring) 346.4 Antimicrobial screening candidate
1-(2,3-Dihydro-1H-indol-1-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]ethan-1-one Sulfonyl linker, dihydroindole, ethyl-substituted indole ~423.5 (calculated) Unreported; potential enzyme inhibition
Novel cathinone derivative (1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone) Dihydroindenyl, pyrrolidine, ethanone ~323.4 Psychoactive properties

Key Findings :

The dihydroisoquinoline group introduces a bicyclic aromatic system, which could improve binding affinity to serotonin or dopamine receptors compared to simpler phenyl or indole derivatives .

Functional Group Impact :

  • Ethane-1,2-dione bridges (common in the target compound and CAS 4747-41-5) are electron-deficient, enabling nucleophilic interactions in biological systems. However, the sulfonyl linker in may favor hydrogen bonding or enzymatic inhibition.

Synthetic Accessibility :

  • Indole-diketone derivatives like the target compound and CAS 4747-41-5 are synthesized via TDAE-mediated alkylation or acid catalysis (e.g., p-TSA), as demonstrated in . In contrast, sulfonylated derivatives (e.g., ) require sulfonation steps, increasing synthetic complexity.

Pyrrolidine-containing analogs (e.g., CAS 4747-41-5) have been screened for antimicrobial activity, while azepane derivatives remain underexplored in this context .

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